

5-Bromo-8-nitroisoquinoline: A Technical Guide for Drug Discovery and Development

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Compound of Interest

Compound Name: 5-Bromo-8-nitroisoquinoline

Cat. No.: B189721

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CAS Number: 63927-23-1

Abstract

This technical guide provides a comprehensive overview of **5-Bromo-8-nitroisoquinoline**, a key heterocyclic building block in medicinal chemistry and organic synthesis. The document details its chemical and physical properties, provides a robust and scalable synthesis protocol, and explores its primary applications, with a focus on its role as a crucial intermediate in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors for cancer therapy. Detailed experimental methodologies and quantitative data are presented to support researchers, scientists, and drug development professionals in their work with this versatile compound.

Introduction

5-Bromo-8-nitroisoquinoline is a substituted isoquinoline derivative characterized by the presence of a bromine atom at the 5-position and a nitro group at the 8-position.^[1] This unique substitution pattern makes it a valuable precursor for the synthesis of a wide range of more complex heterocyclic systems. The electron-withdrawing nature of the nitro group and the presence of the bromine atom, which can participate in various cross-coupling reactions, provide multiple avenues for chemical modification.^{[1][2]} Its most prominent application lies in the synthesis of pharmacologically active molecules, particularly in the field of oncology.^[2]

Physicochemical and Spectral Data

5-Bromo-8-nitroisoquinoline is typically a light yellow to orange crystalline solid.^[1] A summary of its key physical and chemical properties is provided in the table below.

Property	Value	Reference
CAS Number	63927-23-1	N/A
Molecular Formula	C ₉ H ₅ BrN ₂ O ₂	[1]
Molecular Weight	253.05 g/mol	[1]
Melting Point	137-139 °C	[1]
Appearance	Light yellow to orange powder/crystal	[1]
Purity (typical)	>98.0% (GC)	[1]

Synthesis of 5-Bromo-8-nitroisoquinoline

A reliable and scalable one-pot synthesis of **5-Bromo-8-nitroisoquinoline** from isoquinoline has been reported in Organic Syntheses.^[1] This procedure offers good yield and high purity of the final product.

Experimental Protocol

Reaction Scheme:

Isoquinoline → 5-Bromoisoquinoline → **5-Bromo-8-nitroisoquinoline** (One-Pot)

Materials:

- Isoquinoline (97%)
- Concentrated Sulfuric Acid (96%)
- N-Bromosuccinimide (NBS), recrystallized
- Potassium Nitrate (KNO₃)

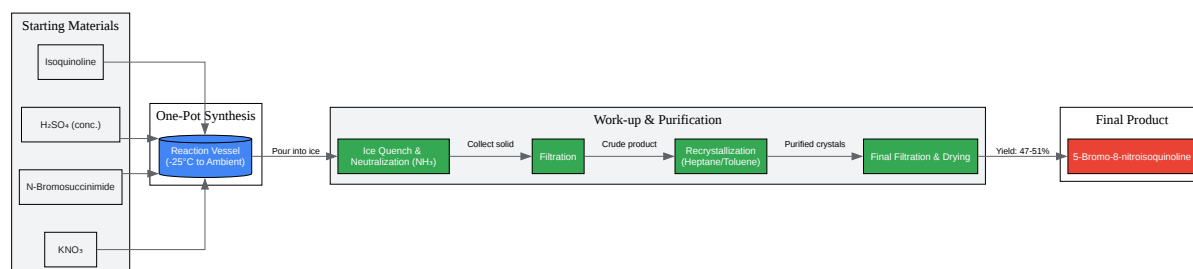
- Heptane
- Toluene
- Celite
- Ice
- 25% aqueous Ammonia (NH₃)

Procedure:

- A 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel is charged with concentrated sulfuric acid (340 mL) and cooled to 0°C.
- Isoquinoline (40 mL, 44.0 g, 330 mmol) is added slowly to the stirred acid, maintaining the internal temperature below 30°C.
- The solution is then cooled to -25°C in a dry ice-acetone bath.
- Recrystallized N-Bromosuccinimide (76.4 g, 429 mmol) is added portion-wise, keeping the internal temperature between -22 and -26°C.
- The mixture is stirred vigorously for 2 hours at -22°C and then for 3 hours at -18°C.
- A solution of potassium nitrate (37.0 g, 366 mmol) in concentrated sulfuric acid (125 mL) is added dropwise over 1 hour, maintaining the temperature at -18°C.
- The reaction mixture is stirred overnight, allowing the temperature to rise to ambient.
- The resulting mixture is poured onto 1.0 kg of crushed ice.
- The pH is adjusted to 8.0 with 25% aqueous ammonia, keeping the temperature below 30°C.
- The precipitated solid is collected by filtration, washed with water, and dried.

- The crude product is suspended in heptane (1000 mL) and toluene (250 mL) and heated to reflux for 1.5 hours.
- The hot solution is filtered through Celite.
- The filtrate is concentrated by distillation to a volume of 1000 mL and allowed to cool slowly overnight with stirring.
- The resulting crystals are isolated by filtration, washed with ice-cold heptane, and air-dried to yield 40-44 g (47-51%) of **5-bromo-8-nitroisoquinoline**.^[1]

Purity of the isolated product is typically >99%, with minor impurities including 8-bromo-5-nitroisoquinoline, 5,8-dibromoisoquinoline, and 5-nitroisoquinoline (all typically 0-1%).^[1]



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Caption: Synthetic workflow for **5-Bromo-8-nitroisoquinoline**.

Chemical Reactivity and Applications in Drug Discovery

The chemical versatility of **5-Bromo-8-nitroisoquinoline** makes it a valuable intermediate in the synthesis of complex molecular architectures. The nitro group can be readily reduced to an amino group, providing a handle for a variety of subsequent chemical transformations such as N-alkylation, N-acylation, and diazotization.[2] The bromine atom can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) and the formation of Grignard reagents.[2]

Key Intermediate for PARP Inhibitors

A primary application of **5-Bromo-8-nitroisoquinoline** is in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancers with mutations in DNA repair genes like BRCA1 and BRCA2, the inhibition of PARP leads to the accumulation of double-strand DNA breaks, ultimately resulting in cancer cell death through a mechanism known as synthetic lethality.

The isoquinoline scaffold is a common feature in many PARP inhibitors. **5-Bromo-8-nitroisoquinoline** serves as a key starting material for the construction of these complex molecules.

Synthesis of 8-Amino-5-bromoisoquinoline

The reduction of the nitro group in **5-Bromo-8-nitroisoquinoline** to form 8-Amino-5-bromoisoquinoline is a critical step in the synthetic route towards many biologically active compounds.

Experimental Protocol - Nitro Group Reduction:

A general procedure involves the reduction of the nitro group using a suitable reducing agent. For instance, a one-step hydrogenolysis-catalytic hydrogenation of a derivative of **5-bromo-8-nitroisoquinoline** has been reported to yield the corresponding 8-amino derivative.[3]

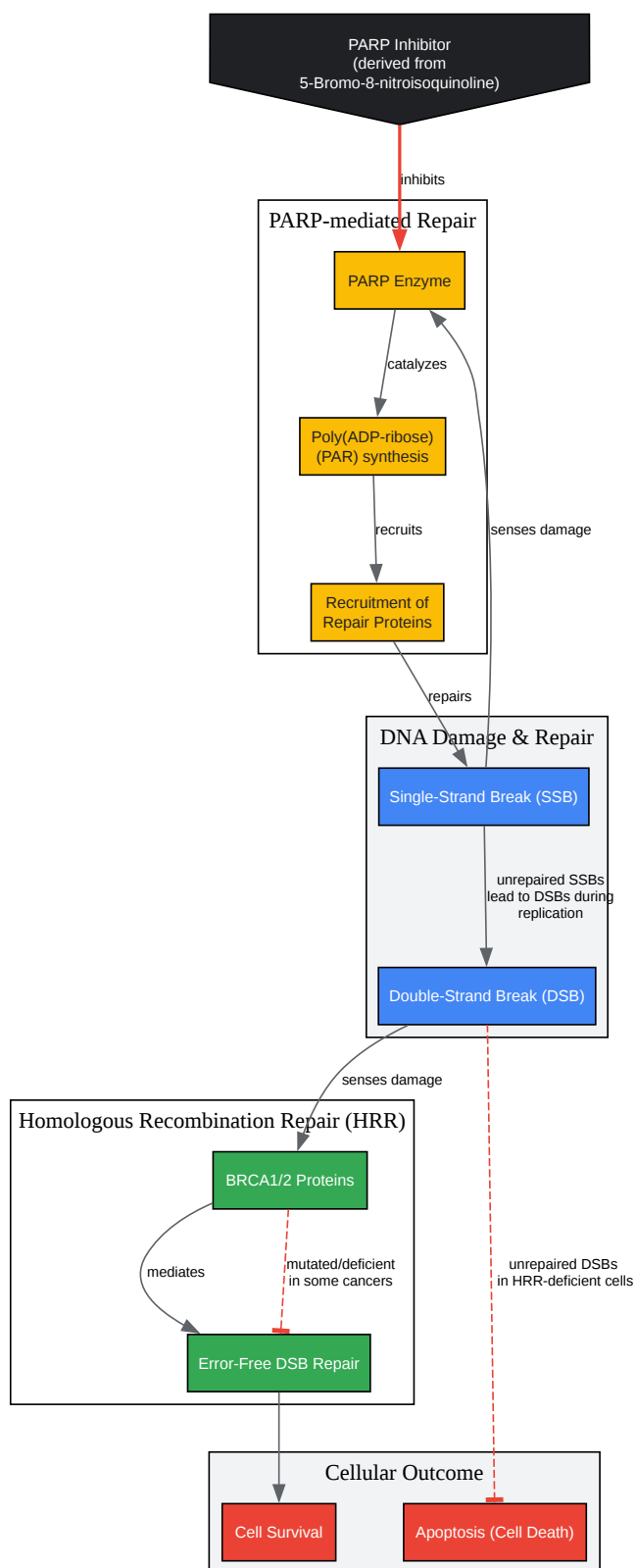


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Caption: Synthetic utility of **5-Bromo-8-nitroisoquinoline**.

Biological Context: PARP Inhibition Signaling Pathway

The therapeutic rationale for using PARP inhibitors, often synthesized from **5-Bromo-8-nitroisoquinoline**, is rooted in the concept of synthetic lethality in cancer cells with deficient homologous recombination repair (HRR), frequently due to BRCA1/2 mutations.



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Caption: Mechanism of action of PARP inhibitors.

Safety and Handling

5-Bromo-8-nitroisoquinoline should be handled with care by trained personnel in a well-ventilated laboratory. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

5-Bromo-8-nitroisoquinoline is a pivotal chemical intermediate with significant applications in the synthesis of complex heterocyclic molecules for drug discovery and materials science. Its well-defined synthesis and versatile reactivity make it an invaluable tool for medicinal chemists, particularly in the development of targeted cancer therapies such as PARP inhibitors. This guide provides a foundational understanding of its properties, synthesis, and applications to facilitate its effective use in a research and development setting.

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